(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride
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Overview
Description
(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt cell membranes, making it effective in antimicrobial formulations and other industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction.
Alkylation: The dodecyl group is introduced via an alkylation reaction.
Quaternization: The final step involves the quaternization of the amine group with benzyl chloride to form the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dodecyl chain.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products
Oxidation: The major products include oxidized derivatives of the dodecyl chain.
Substitution: Substituted quaternary ammonium compounds are formed.
Scientific Research Applications
(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Utilized in formulations for cleaning agents and detergents.
Mechanism of Action
The primary mechanism of action of (Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride involves the disruption of cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used in disinfectants and antiseptics.
Dodecyltrimethylammonium chloride: Similar structure but lacks the pyrrolidine ring.
Uniqueness
(Benzyldimethyl(3-(3-(dodecyl)-2,5-dioxopyrrolidine-1-yl)propyl)ammonium) chloride is unique due to the presence of the pyrrolidine ring, which enhances its ability to interact with biological membranes and increases its antimicrobial efficacy compared to other quaternary ammonium compounds.
Properties
CAS No. |
93882-60-1 |
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Molecular Formula |
C28H47ClN2O2 |
Molecular Weight |
479.1 g/mol |
IUPAC Name |
benzyl-[3-(3-dodecyl-2,5-dioxopyrrolidin-1-yl)propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C28H47N2O2.ClH/c1-4-5-6-7-8-9-10-11-12-16-20-26-23-27(31)29(28(26)32)21-17-22-30(2,3)24-25-18-14-13-15-19-25;/h13-15,18-19,26H,4-12,16-17,20-24H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YRQCCBPKZGULQJ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC1CC(=O)N(C1=O)CCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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